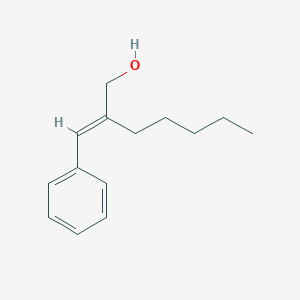

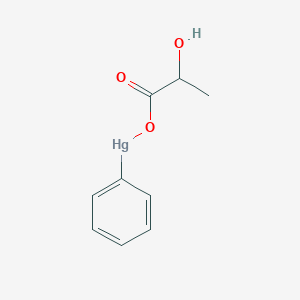

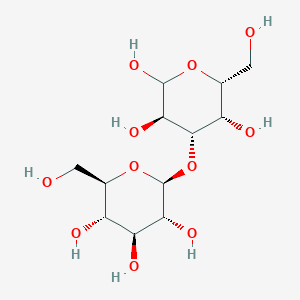

![molecular formula C12H12N2O2 B095041 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione CAS No. 18877-34-4](/img/structure/B95041.png)

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Vue d'ensemble

Description

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a compound that belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds have been studied for their potential pharmacological properties, including anxiolytic effects and interactions with DNA. The derivatives of this class have been synthesized to explore their potential as therapeutic agents, particularly in the context of central nervous system (CNS) activity and anti-tumor properties .

Synthesis Analysis

The synthesis of pyrrolo[2,1-c][1,4]benzodiazepine derivatives involves multiple steps, including acetylation, reduction, cyclization, and modifications to block metabolism and enhance activity. For example, the synthesis of 1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-α]-pyrrolo[2,1-c][1,4]benzodiazepines involved the key step of forming the dihydro-pyrrolo[2,1-c][1,4]benzodiazepine by reduction and cyclization of a nitroketone precursor . Another approach involved the C-acetylation of a pyrroline derivative, followed by transformations and cyclization to produce compounds with a two-carbon chain similar to the antibiotic tomaymycin .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is crucial for their biological activity. Modifications to this skeleton, such as the addition of methyl groups or changes in stereochemistry, can significantly affect their pharmacological properties and interactions with biological targets like DNA .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives is influenced by their molecular structure. For instance, the presence of hydroxyl groups can facilitate non-covalent interactions with DNA, as evidenced by the elevation of the melting point of DNA and fluorescence quenching upon binding . The specific structural requirements for these interactions suggest that even minor changes in the molecule can lead to significant differences in chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives are closely related to their structure and have implications for their pharmacological activity. For example, the metabolism studies of these compounds in laboratory animals have indicated rapid hydroxylation, which can be modified by the introduction of methyl groups to potentially obtain more active or longer-acting compounds . The interaction with DNA also highlights the importance of specific structural features for binding, which can be modeled and rationalized based on hydrogen bonding patterns .

Applications De Recherche Scientifique

Oncology

PBDs have been analyzed since the 1960s and are found naturally in a wide variety of species . They have shown remarkable anti-tumor activities . One of the current therapeutic uses of PBDs involves combating cancer and acting as a cytotoxic payload . The inherent cytotoxicity of the molecule is utilized to create oncological agents .

Neurology

Recent studies suggest that PBDs can function as neurological modulators and provide treatment for neurodegenerative diseases such as Alzheimer’s . This is a new and emerging field of study for PBDs .

Anti-bacterial

PBDs have shown remarkable anti-bacterial activities . They can be obtained through extraction from natural sources or through synthetic routes . The structural feature of PBDs plays a crucial role in certain processes, including receptor activation and DNA binding .

Analgesic

Some studies have indicated that PBDs have analgesic activities . This suggests that they could potentially be used in pain management .

Propriétés

IUPAC Name |

6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBNEEHQIDLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338780 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

CAS RN |

18877-34-4 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

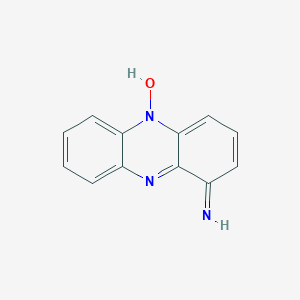

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)

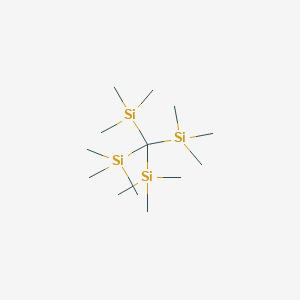

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)

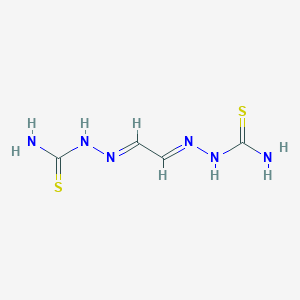

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)